
2,4-Dinitrophenylhydrazine hydrochloride
概要
説明
2,4-Dinitrophenylhydrazine (DNPH) is a chemical compound with a variety of applications in analytical chemistry. It is commonly used for the detection and quantification of carbonyl compounds, such as aldehydes and ketones, by forming hydrazones, which are often colored and can be further analyzed . DNPH has also been employed in environmental applications, such as the removal of heavy metal ions from wastewater , and in biological contexts, such as the analysis of steroid hormones and the study of protein hydrolysis .
Synthesis Analysis
The synthesis of DNPH-derived compounds, such as hydrazone Schiff bases, involves reactions with various aldehydes and ketones. For instance, DNPH reacts with salicylaldehyde, pyridine-2-carbaldehyde, and 2-aminobenzophenone to form corresponding hydrazone Schiff base ligands . These reactions typically occur in methanol and result in compounds that can be characterized by their crystal structures and spectral properties.
Molecular Structure Analysis
The molecular structure of DNPH has been determined to show that the nitro groups and the amino nitrogen of the hydrazine side chain are almost coplanar with the phenyl ring. This planarity is significant for the formation of hydrogen bonds, which contribute to the three-dimensional arrangement of the molecules in the crystal lattice .
Chemical Reactions Analysis
DNPH is known for its ability to form derivatives with carbonyl-containing compounds. These derivatives, known as dinitrophenylhydrazones, can be used for the separation, purification, and identification of such compounds . The reactivity of DNPH with carbonyl groups is influenced by steric factors and the microstructure of the compounds involved . Additionally, DNPH can be coupled with proteins, indicating the presence of reactive keto groups within the protein molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of DNPH-modified compounds have been extensively studied. For example, DNPH-modified nano-alumina has shown high adsorption capacity for heavy metal ions, and its adsorption behavior can be described by Langmuir and Freundlich isotherm models . The modified material also demonstrates good reusability after several adsorption-desorption cycles, indicating its potential for environmental cleanup applications . In the context of biological molecules, DNPH has been used to quantify steroid hormones and to study the effects of UV irradiation on polymers, such as polyethylene films .
科学的研究の応用
Precipitation of Carbonyl Compounds
2,4-Dinitrophenylhydrazine hydrochloride is used to precipitate carbonyl compounds, particularly when perchlorate is used as the reagent. This method addresses disadvantages found in other methods and provides insights into the appearance of different colored and crystal-form isomeric dinitrophenylhydrazones (Neuberg, Grauer, & Pisha, 1952).
Crystallographic Studies
X-ray crystallography has been used to study the structure of this compound hydrate. This research helps in understanding the intermolecular interactions, particularly the hydrogen bonds within the structure (Kruszyński, 2008).
Quantitative Colorimetric Reagent
2,4-Dinitrophenylhydrazine is suggested as a quantitative colorimetric reagent for determining microgram quantities of substances such as prednisone, showcasing its sensitivity and efficiency (Woodson, 1971).
Carbohydrate Analysis
It is used in the analysis of carbohydrates, particularly in converting conjugated aldehydes into their 2,4-dinitrophenylhydrazones for subsequent separation and accurate determination (Honda & Kakehi, 1978).
Identification of Chemical Interferences
This compound assists in identifying chemical interferences in the determination of aldehydes and ketones, particularly in complex hydrazone mixtures (Pötter & Karst, 1996).
Spectrophotometric Determination of Chlorine
2,4-Dinitrophenylhydrazine is utilized in spectrophotometric determination of residual chlorine, based on its oxidation to 2,4-dinitrophenyldiazonium ion (Chaurasia & Verma, 1995).
Assay of Vanadium in Various Samples
A method involving 2,4-dinitrophenylhydrazine with imipramine hydrochloride has been proposed for the determination of vanadium in water, urine, soil, and plant samples (Al-Tayar, Nagaraja, Vasantha, & Shresta, 2011).
Polymer Science Applications
In polymer science, it is used to study the reaction with polyethylene films irradiated with ultraviolet light, particularly in the formation and regeneration of carbonyl groups and dinitrophenylhydrazones (Kato, 1974).
Conversion of Carbonyl Compounds
A method has been described for converting carbonyl compounds in light petroleum solutions into their 2,4-dinitrophenylhydrazones using a celite/dinitrophenylhydrazine column (Begemann & Jong, 2010).
Determination of Hydrazine
It is utilized for the spectrophotometric determination of hydrazine by forming a derivative from 2,4-dinitrochlorobenzene (George, Nagaraja, & Balasubramanian, 2008).
Removal of Heavy Metal Ions
2,4-Dinitrophenylhydrazine, immobilized on nano-alumina, has been developed for the removal of metal cations from water samples, demonstrating its potential in environmental applications (Afkhami, Saber-Tehrani, & Bagheri, 2010).
Electrochromism in Aromatic Rings
The compound's potential in tuning optical properties of aromatic rings through cation-induced electrochromism, particularly in biological molecules and surface materials, has been explored (Sanader et al., 2013).
作用機序
Target of Action
The primary targets of 2,4-Dinitrophenylhydrazine (2,4-DNPH) are aldehydes and ketones . These compounds play crucial roles in various biochemical reactions within the body. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.
Mode of Action
2,4-DNPH interacts with its targets (aldehydes and ketones) through a process known as an addition-elimination reaction . Initially, the 2,4-DNPH molecule adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage). This interaction forms an intermediate compound. Subsequently, a molecule of water is lost from this intermediate (the elimination stage), resulting in the formation of a hydrazone .
Result of Action
The primary result of 2,4-DNPH’s action is the formation of a yellow, orange, or red precipitate known as a dinitrophenylhydrazone . This precipitate is formed when 2,4-DNPH reacts with aldehydes and ketones. The color of the precipitate can vary depending on whether the carbonyl compound is aromatic (red precipitates) or aliphatic (more yellow color) .
Action Environment
The action, efficacy, and stability of 2,4-DNPH can be influenced by various environmental factors. For instance, the presence of water is necessary for the addition-elimination reaction to occur . Moreover, the compound is sensitive to shock and friction, and is usually handled as a wet powder to reduce these risks . The pH of the environment can also affect the reaction, as 2,4-DNPH is soluble in acid .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,4-dinitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYFAZQODQZOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204505 | |
| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55907-61-4 | |
| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55907-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055907614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenylhydrazinium(1+) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0EL78CX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,4-Dinitrophenylhydrazine hydrochloride in analytical chemistry?
A1: this compound (DNPH) serves as a valuable reagent for the detection and quantification of carbonyl compounds, particularly aldehydes and ketones. [] This application stems from its ability to form readily identifiable and quantifiable derivatives, the 2,4-dinitrophenylhydrazones, upon reaction with carbonyls. This reaction is widely employed in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis.
Q2: Can you describe the structural characteristics of this compound, including its molecular formula and weight?
A2: this compound is an organic compound with the molecular formula C6H6N4O4·HCl. It has a molecular weight of 234.62 g/mol. [] The molecule features a benzene ring substituted with two nitro groups (NO2) at the 2 and 4 positions and a hydrazine hydrochloride group (NHNH2·HCl) at the 1 position.
Q3: How do researchers utilize computational chemistry to study this compound?
A3: Computational chemistry methods, such as Natural Bond Orbital (NBO) analysis, provide insights into the intermolecular interactions of this compound. [, ] These analyses can reveal details about hydrogen bonding patterns and energies within the crystal structure of the compound. Such information aids in understanding the molecule's physicochemical properties and behavior in various environments.
Q4: Have any studies explored the use of solid-phase extraction techniques with this compound?
A4: Yes, research has focused on developing efficient methods for carbonyl derivatization using solid-phase extraction combined with this compound. [] This approach involves impregnating a solid support, such as styrene-divinylbenzene resin (XAD-2), with DNPH. The impregnated reagent enables the direct capture and derivatization of carbonyls from complex samples, simplifying sample preparation and improving analytical sensitivity.
Q5: Are there any known limitations or challenges associated with the use of this compound in analytical applications?
A5: While this compound is a highly effective reagent, certain limitations exist. For instance, its reaction with some hindered carbonyl compounds, such as butanone and 2-pentanone, can be slow in aqueous solutions. [] Additionally, highly water-soluble carbonyls, like malonyldialdehyde, might not readily react in an aqueous phase or adsorb onto the solid support for derivatization. These limitations highlight the need for optimization and alternative approaches depending on the specific carbonyl compound under investigation.
Q6: Has this compound been implicated in any biological studies?
A6: Interestingly, this compound was used in early research exploring the enzymatic degradation of indole-3-acetic acid (IAA). [, , ] Scientists attempted to detect the formation of indole-3-carboxaldehyde, a potential IAA degradation product, by attempting to form its 2,4-dinitrophenylhydrazone derivative. While the results were initially inconclusive, later studies successfully demonstrated the formation of this aldehyde using modified enzymatic systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



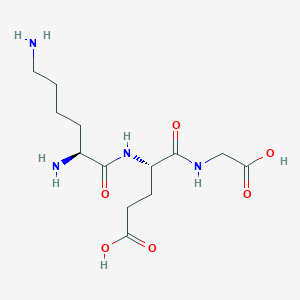

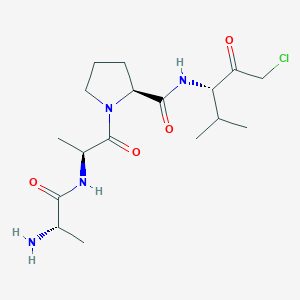

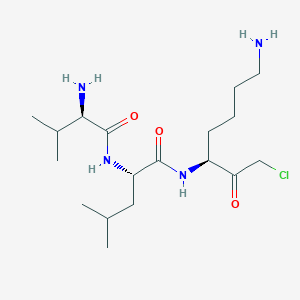
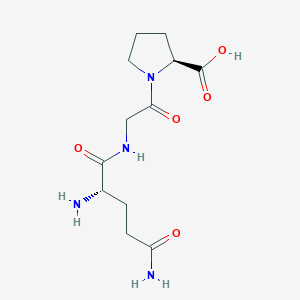


![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

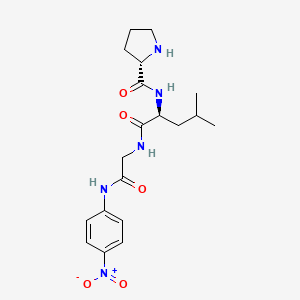
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

